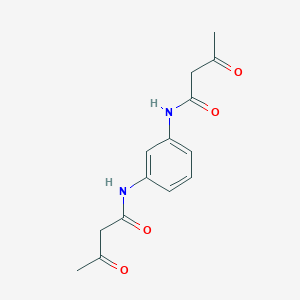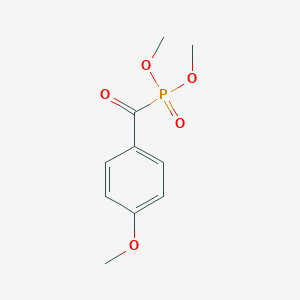
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone
Vue d'ensemble
Description
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, commonly known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMP is a white crystalline powder with a molecular formula of C10H13O5P and a molecular weight of 252.18 g/mol.
Applications De Recherche Scientifique
DIMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DIMP has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, DIMP has been shown to have insecticidal properties and can be used as a pesticide. In material science, DIMP has been used as a precursor for the synthesis of various organic compounds and polymers.
Mécanisme D'action
The mechanism of action of DIMP is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In particular, DIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, DIMP can reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
DIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DIMP has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, DIMP has been shown to have insecticidal properties and can be used as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DIMP is its relatively simple and cost-effective synthesis method. Additionally, DIMP has been extensively studied and has shown promising results in various research applications. However, one of the limitations of DIMP is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of DIMP is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of DIMP. One potential direction is the development of DIMP-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of DIMP and its potential use as a pesticide. Additionally, further research is needed to fully understand the mechanism of action of DIMP and its effects on various enzymes and proteins. Overall, DIMP has shown promising results in various research applications, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
DIMP can be synthesized through a multistep reaction process that involves the condensation of dimethyl phosphite and 4-methoxybenzaldehyde followed by oxidation with hydrogen peroxide. The reaction yields DIMP as a white solid with a purity of over 95%. The synthesis method of DIMP is relatively simple and cost-effective, making it a popular choice for various research applications.
Propriétés
IUPAC Name |
dimethoxyphosphoryl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKVIUTXZKDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305192 | |
| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone | |
CAS RN |
10570-48-6 | |
| Record name | NSC169641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




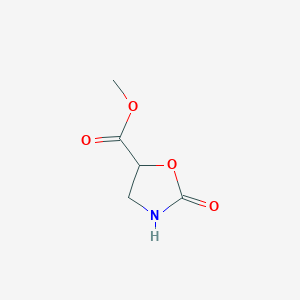

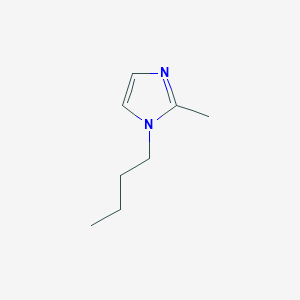


![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
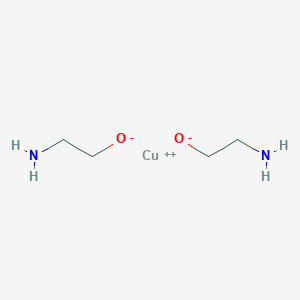

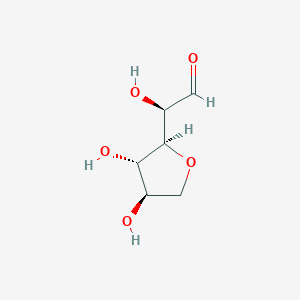
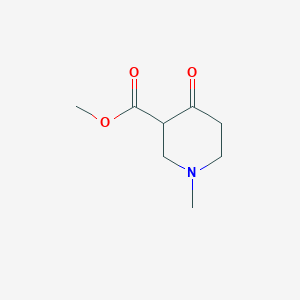
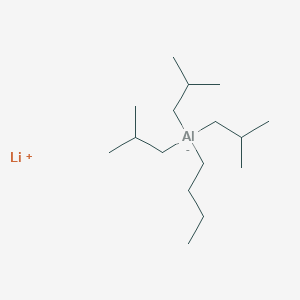
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
